Tris(2-methoxyphenyl)methanol
Description
Tris(2-methoxyphenyl)methanol is a triarylmethanol derivative characterized by three 2-methoxyphenyl groups attached to a central methanol moiety. Its molecular formula is $ \text{C}{22}\text{H}{22}\text{O}_4 $, with a molecular weight of 351.1 g/mol (calculated from synthesis data in ). The compound is synthesized via an acid-catalyzed reaction involving this compound, acetonitrile, tetrahydrofuran (THF), and p-toluenesulfonic acid (TsOH), yielding a yellow solid after extraction and drying . This intermediate is notable for its role in synthesizing advanced organic compounds, such as catalysts or ligands in metathesis reactions.
Properties
Molecular Formula |
C22H22O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
tris(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C22H22O4/c1-24-19-13-7-4-10-16(19)22(23,17-11-5-8-14-20(17)25-2)18-12-6-9-15-21(18)26-3/h4-15,23H,1-3H3 |
InChI Key |
XRELZCYCMDJERL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)(C3=CC=CC=C3OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-methoxyphenyl)methanol typically involves the reaction of 2-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 2-methoxybenzaldehyde using sodium borohydride (NaBH4) in the presence of a solvent such as ethanol. The reaction proceeds as follows:
3C8H8O2+NaBH4→C22H22O4+NaBO2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tris(2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(2-methoxyphenyl)methanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form tris(2-methoxyphenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products Formed
Oxidation: Tris(2-methoxyphenyl)methanone.
Reduction: Tris(2-methoxyphenyl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Tris(2-methoxyphenyl)methanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tris(2-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
Tris(2-methoxyphenyl)methanol
- Core structure: Central methanol group with three 2-methoxyphenyl substituents.
- Functional groups : Methoxy (-OCH₃) groups at the ortho positions of each phenyl ring.
- Applications : Primarily used as a synthetic intermediate in organic chemistry (e.g., precursor to catalysts) .
HBK Piperazine Derivatives (HBK14–HBK19)
- Core structure: Piperazine backbone substituted with 2-methoxyphenyl and alkylphenoxy groups (e.g., HBK14: 2,6-dimethylphenoxy; HBK15: 2-chloro-6-methylphenoxy) .
- Functional groups: Methoxy (-OCH₃) on the phenyl ring and halogen/alkyl substituents on phenoxy groups.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Physical Properties and Solubility
Key Research Findings
- This compound: Demonstrated utility in synthesizing metathesis catalysts under mild conditions (0°C to room temperature) .
- HBK Derivatives : Structural modifications (e.g., chloro or methyl groups) enhance binding selectivity, though specific biological data are unavailable in the provided evidence .
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